

# Application Notes and Protocols for 93-O17O-Mediated Ribonucleoprotein (RNP) Delivery

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## Compound of Interest

Compound Name: 93-O17O

Cat. No.: B8236322

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## Introduction

The delivery of ribonucleoprotein (RNP) complexes, particularly for CRISPR-Cas9 gene editing, represents a significant advancement in therapeutic development. This method offers a transient and controlled delivery of the editing machinery, minimizing off-target effects associated with plasmid or mRNA-based systems. A key challenge in RNP delivery is the development of safe and effective non-viral carriers. This document provides detailed application notes and protocols for the use of **93-O17O**, a chalcogen-containing ionizable cationic lipidoid, for the formulation of lipid nanoparticles (LNPs) to deliver Cas9:sgRNA RNPs for in vitro gene editing.<sup>[1][2][3]</sup>

**93-O17O** is part of a combinatorial library of lipidoids designed for the intracellular delivery of genome-editing proteins.<sup>[1][2][3]</sup> These lipidoids are synthesized to form LNPs that can encapsulate and deliver negatively charged macromolecules like RNPs into cells. The structure of these lipidoids, particularly the nature of the chalcogen in their lipophilic tails (Oxygen in the case of O17O), influences their delivery efficiency.

## Data Presentation

The following tables summarize the physicochemical properties and in vitro gene editing efficiencies of LNPs formulated with chalcogen-containing lipidoids from the same library as **93-**

**O170.** This data is extracted from studies on a library of lipidoids and highlights the performance of top candidates.

Table 1: Physicochemical Properties of Lead Lipidoid Nanoparticles (LNPs)

Lipidoid ID	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
76-O17Se	120 ± 15	0.18 ± 0.03	35 ± 5
80-O17Se	115 ± 20	0.20 ± 0.04	38 ± 6
81-O17Se	130 ± 18	0.19 ± 0.02	33 ± 4
400-O17Se	125 ± 22	0.21 ± 0.05	36 ± 5

Data represents typical values for highly efficient lipidoids from the chalcogen-containing library.

Table 2: In Vitro Gene Editing Efficiency in GFP-HEK Cells

Lipidoid-LNP Formulation	Target Gene	Cell Line	Gene Knockout Efficiency (%)
76-O17Se	GFP	GFP-HEK	50.2
80-O17Se	GFP	GFP-HEK	57.7
81-O17Se	GFP	GFP-HEK	54.7
400-O17Se	GFP	GFP-HEK	57.4
Lipofectamine 2000 (Control)	GFP	GFP-HEK	~60

Gene knockout efficiency was determined by the reduction in GFP expression measured by flow cytometry 48 hours post-transfection.[\[1\]](#)

## Experimental Protocols

## Protocol 1: Synthesis of 93-O17O Lipidoid

This protocol describes the general principle for the synthesis of the chalcogen-containing lipidoid library to which **93-O17O** belongs. The synthesis involves a Michael addition reaction.

Materials:

- Lipophilic tail precursor with an ether linkage (e.g., O17O)
- Commercially available amine head group (e.g., amine 93)
- Methanol
- Dichloromethane (DCM)
- Silica gel for column chromatography

Procedure:

- Dissolve the lipophilic tail precursor containing the O17O ether in methanol.
- Add the selected amine head group to the solution. The molar ratio of amine to the tail precursor should be optimized based on the specific reactants.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the resulting lipidoid using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in DCM).
- Collect the fractions containing the pure lipidoid and evaporate the solvent to obtain the final product, **93-O17O**.
- Confirm the structure of the synthesized lipidoid using  $^1\text{H}$  NMR spectroscopy.

## Protocol 2: Formulation of 93-O17O LNPs for RNP Delivery

This protocol details the preparation of LNPs encapsulating Cas9:sgRNA RNPs using the **93-O17O** lipidoid.

Materials:

- **93-O17O** lipidoid stock solution in ethanol (e.g., 10 mg/mL)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) stock solution in ethanol
- Cholesterol stock solution in ethanol
- C16-PEG2000-Ceramide stock solution in ethanol
- Cas9 nuclease
- Single guide RNA (sgRNA) targeting the gene of interest
- Nuclease-free water
- Opti-MEM or other serum-free medium
- Dialysis cassette (e.g., 10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- RNP Complex Formation:
  - Dilute Cas9 protein and sgRNA separately in Opti-MEM.
  - Mix the Cas9 protein and sgRNA at a molar ratio of 1:3.
  - Incubate at room temperature for 15-20 minutes to allow for RNP complex formation.
- Lipid Nanoparticle Formulation:

- In a separate tube, combine the **93-O170** lipidoid, DOPE, cholesterol, and C16-PEG2000-Ceramide at a desired molar ratio (e.g., a ratio that has been optimized for delivery).
- The lipid mixture is then rapidly mixed with the aqueous solution containing the RNP complexes. This can be achieved through methods like vortex mixing or using a microfluidic device. For laboratory scale, gentle pipetting can be used.
- The final mixture should be incubated at room temperature for 30 minutes to allow for LNP self-assembly.
- Purification and Characterization:
  - Dialyze the LNP-RNP solution against PBS at 4°C for at least 2 hours to remove ethanol and unencapsulated components. Change the PBS buffer at least once during dialysis.
  - Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS).
  - Determine the RNP encapsulation efficiency using a nucleic acid quantification assay (e.g., Quant-iT RiboGreen assay) after lysing the LNPs with a detergent like Triton X-100.

## Protocol 3: In Vitro RNP Delivery and Gene Editing Analysis

This protocol outlines the procedure for treating cells with **93-O170** LNPs carrying Cas9:sgRNA RNPs and analyzing the gene editing efficiency.

Materials:

- GFP-expressing HEK293 cells (or other target cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **93-O170** LNP-RNP formulation
- Flow cytometer
- Propidium iodide (PI) or other viability dye

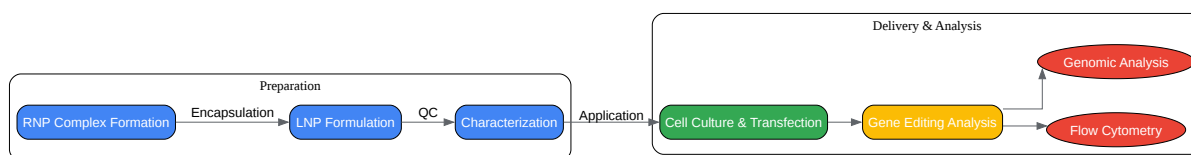
- Genomic DNA extraction kit
- PCR primers flanking the target genomic region
- Sanger sequencing reagents or Next-Generation Sequencing (NGS) platform

#### Procedure:

- Cell Seeding:
  - Seed the target cells (e.g., GFP-HEK) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
  - Incubate the cells at 37°C and 5% CO<sub>2</sub> overnight.
- Cell Transfection:
  - On the day of transfection, replace the old media with fresh, pre-warmed complete media.
  - Add the **93-O170** LNP-RNP formulation to the cells at a final RNP concentration of approximately 25 nM.[\[1\]](#)
  - Gently swirl the plate to ensure even distribution.
  - Incubate the cells for 4 hours at 37°C.[\[1\]](#)
  - After 4 hours, remove the transfection medium and replace it with fresh complete medium.
- Analysis of Gene Editing Efficiency (48 hours post-transfection):
  - Flow Cytometry (for reporter genes like GFP):
    - Harvest the cells by trypsinization and wash with PBS.
    - Resuspend the cells in FACS buffer (PBS with 2% FBS).
    - Stain with a viability dye like PI to exclude dead cells from the analysis.

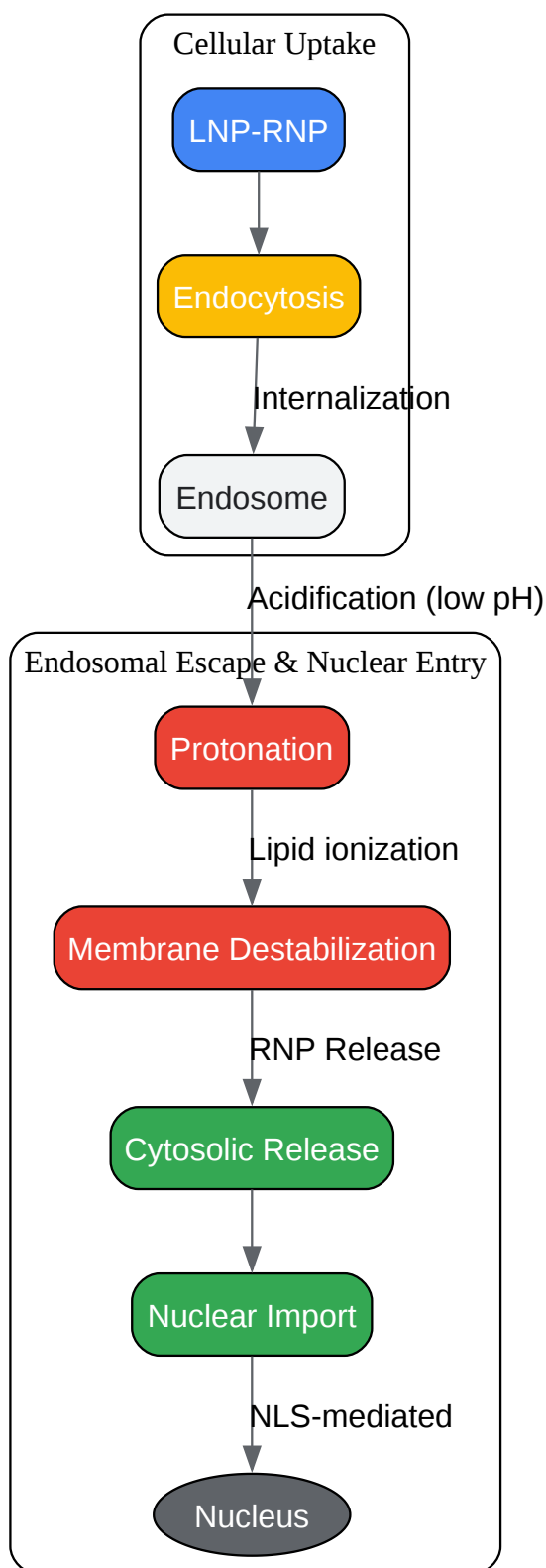
- Analyze the cells using a flow cytometer, quantifying the percentage of GFP-negative cells in the live-cell population. A significant increase in the GFP-negative population compared to untreated controls indicates successful gene knockout.
- Genomic DNA Analysis (for any target gene):
  - Harvest the cells and extract genomic DNA using a suitable kit.
  - Amplify the genomic region targeted by the sgRNA using PCR.
  - Analyze the PCR products for insertions and deletions (indels) using methods such as:
    - Sanger Sequencing with TIDE (Tracking of Indels by Decomposition) analysis: This method provides an estimate of the indel frequency.
    - Next-Generation Sequencing (NGS): This provides a more comprehensive and quantitative analysis of the types and frequencies of indels.

## Visualizations



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Experimental workflow for RNP delivery using **93-O170** LNPs.



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